2,4-Difluoro-1-(methoxymethyl)benzene

Description

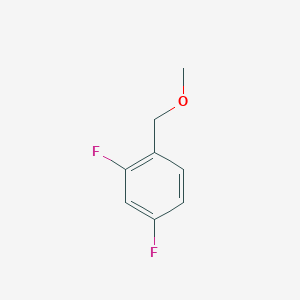

2,4-Difluoro-1-(methoxymethyl)benzene is a fluorinated aromatic compound characterized by a methoxymethyl (-CH₂OCH₃) substituent at the 1-position and fluorine atoms at the 2- and 4-positions of the benzene ring. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. Its synthesis, as reported by Zhang et al. (2020), involves reacting 4-Difluoro-1-(methoxymethoxy)benzene with sec-butyllithium in THF at −75 °C, yielding (2,6-difluoro-3-methoxymethoxy-phenyl)lithium intermediate (83% yield), followed by treatment with 1,1,2-trichloro-1,2,2-trifluoroethane to form the target compound .

Properties

IUPAC Name |

2,4-difluoro-1-(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUFNRSLTLNGTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-1-(methoxymethyl)benzene typically involves the reaction of 2,4-difluorobenzyl chloride with methanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the methoxymethyl group .

Industrial Production Methods: Industrial production of 2,4-Difluoro-1-(methoxymethyl)benzene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The compound participates in electrophilic substitution, though its reactivity is modulated by the fluorine atoms’ electron-withdrawing effects and the methoxymethyl group’s electron-donating nature. Key observations include:

-

Nitration : Requires strong nitrating agents (e.g., HNO₃/H₂SO₄) at elevated temperatures (~50–80°C). Substitution occurs preferentially at the meta position relative to fluorine due to its deactivating nature .

-

Halogenation : Bromination (Br₂/FeBr₃) yields 3-bromo-2,4-difluoro-1-(methoxymethyl)benzene as the major product, with minor para-substituted isomers .

Mechanism :

Electrophilic attack proceeds through a σ-complex intermediate, with fluorine directing substitution to meta positions. The methoxymethyl group weakly activates the ring, reducing reaction rates compared to non-fluorinated analogs .

Nucleophilic Aromatic Substitution

Fluorine atoms at the 2- and 4-positions can undergo displacement under specific conditions:

-

Hydroxylation : Treatment with NaOH (200°C, aqueous ethanol) replaces fluorine with hydroxyl groups, forming 2-hydroxy-4-fluoro-1-(methoxymethyl)benzene .

-

Amination : Reaction with NH₃ in the presence of Cu(I) catalysts yields 2-amino-4-fluoro-1-(methoxymethyl)benzene .

Limitations :

Nucleophilic substitution is hindered by the absence of strong electron-withdrawing groups (e.g., NO₂), necessitating harsh conditions .

Oxidation:

The methoxymethyl group (-CH₂OCH₃) is oxidized to a carbonyl group using KMnO₄/H₂SO₄, forming 2,4-difluorobenzoic acid in ~70% yield.

Reduction:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to 2,4-difluoro-1-(methoxymethyl)cyclohexane , retaining the methoxymethyl substituent .

-

LiAlH₄ selectively reduces ester or ketone derivatives of the compound but leaves the fluorine atoms intact.

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives (e.g., 2,4-difluoro-1-(methoxymethyl)-5-phenylbenzene) |

| Ullmann Coupling | CuI, 1,10-phenanthroline, 120°C | Diarylamines or diaryl ethers |

These reactions proceed efficiently due to fluorine’s ability to stabilize transition states .

Cycloaddition and Ring Expansion

Under photolytic conditions, the compound participates in [2+2] cycloadditions with alkenes, forming strained bicyclic intermediates. For example:

-

Reaction with ethylene yields 1,3-difluoro-2-(methoxymethyl)bicyclo[2.2.0]hexane , which undergoes thermal ring-opening to regenerate the aromatic system .

Mechanistic Insight :

The reaction involves diradical intermediates, with fluorine atoms stabilizing transition states through inductive effects .

Thermal and Photochemical Reactions

Scientific Research Applications

Organic Synthesis

2,4-Difluoro-1-(methoxymethyl)benzene is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its difluorinated structure enhances the biological activity of compounds, making it valuable in drug development.

Material Science

The compound is explored for its role in developing advanced materials such as polymers and coatings:

- Thermal Stability : It improves the thermal stability of plastics and coatings.

- Flame Retardancy : Its incorporation into materials enhances flame retardancy due to the presence of fluorine atoms.

Case Study 1: Pharmaceutical Applications

A study demonstrated that derivatives of 2,4-Difluoro-1-(methoxymethyl)benzene exhibit significant anti-cancer activity. The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study 2: Agrochemical Development

Research indicated that this compound serves as a key intermediate in synthesizing herbicides. Its fluorinated properties contribute to increased efficacy against resistant weed species.

Data Table: Applications Overview

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals | Enhanced biological activity |

| Material Science | Polymer additive | Improved thermal stability and flame retardancy |

| Agrochemicals | Herbicide synthesis | Increased effectiveness against resistant weeds |

| Electrochemical Studies | Solvent for transition metal complexes | High dielectric constant |

Mechanism of Action

The mechanism of action of 2,4-Difluoro-1-(methoxymethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and allows it to participate in various chemical reactions. The methoxymethyl group provides additional sites for chemical modification, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2,4-Difluoro-1-(methoxymethyl)benzene with structurally related halogenated benzene derivatives:

Challenges and Limitations

- Synthetic Complexity : Nitroethyl and isocyanate derivatives require stringent safety protocols due to their explosive and toxic nature, respectively .

Biological Activity

2,4-Difluoro-1-(methoxymethyl)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of 2,4-Difluoro-1-(methoxymethyl)benzene is . The presence of fluorine atoms in the structure significantly influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that fluorinated compounds can exhibit enhanced antimicrobial activity. For example, studies have shown that derivatives of fluorinated benzene compounds possess significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes .

Cytotoxicity and Cancer Research

Investigations into the cytotoxic effects of 2,4-Difluoro-1-(methoxymethyl)benzene on various cancer cell lines have revealed promising results. For instance, studies on human tumor cell lines such as A549 (lung cancer) and HeLa (cervical cancer) demonstrated that certain derivatives could inhibit cell proliferation through mechanisms such as apoptosis induction or inhibition of tubulin polymerization .

The biological activity of 2,4-Difluoro-1-(methoxymethyl)benzene can be attributed to several mechanisms:

- Membrane Disruption : Fluorinated compounds often disrupt lipid membranes due to their hydrophobic and lipophilic characteristics.

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in cancer cell metabolism, thus reducing tumor growth.

- Reactive Oxygen Species (ROS) Generation : Certain fluorinated compounds can increase ROS levels in cells, leading to oxidative stress and subsequent cell death .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various fluorinated aromatic compounds found that 2,4-Difluoro-1-(methoxymethyl)benzene exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for non-fluorinated analogs, indicating enhanced potency .

Study 2: Cancer Cell Line Testing

In a comparative study on the cytotoxic effects of various methoxy-substituted benzene derivatives, 2,4-Difluoro-1-(methoxymethyl)benzene showed a notable reduction in cell viability in A549 cells. The IC50 value was calculated at approximately 15 µM, suggesting a strong potential for development as an anticancer agent .

Data Summary Table

Q & A

Basic Question: What are the recommended synthetic routes for 2,4-Difluoro-1-(methoxymethyl)benzene, and how can regioselectivity challenges be addressed?

Answer:

The synthesis of 2,4-Difluoro-1-(methoxymethyl)benzene typically involves electrophilic aromatic substitution (EAS) or cross-coupling reactions. A feasible route starts with 1,3-difluorobenzene derivatives, where methoxymethylation is achieved via Friedel-Crafts alkylation using methoxymethyl chloride under Lewis acid catalysis (e.g., AlCl₃). However, regioselectivity challenges arise due to competing substitution at ortho, meta, and para positions. To mitigate this:

- Temperature control : Lower temperatures (−10°C to 0°C) favor kinetic control, reducing byproduct formation.

- Directing groups : Introduce temporary blocking groups (e.g., nitro) to guide substitution, followed by deprotection .

- Computational modeling : Tools like density functional theory (DFT) predict electron density distribution to optimize reaction conditions .

Basic Question: How can NMR spectroscopy be optimized to resolve structural ambiguities in 2,4-Difluoro-1-(methoxymethyl)benzene derivatives?

Answer:

¹H and ¹³C NMR are critical for structural elucidation. Challenges include overlapping signals from fluorine and methoxymethyl groups. Methodological improvements:

- High-field NMR (≥400 MHz) : Enhances resolution of splitting patterns caused by fluorine coupling (e.g., ³JHF).

- 2D techniques : HSQC and HMBC correlate proton and carbon signals, distinguishing between ortho/meta fluorine effects.

- Solvent selection : Use deuterated DMSO or CDCl₃ to shift proton signals away from solvent peaks.

- Reference data : Compare with structurally similar compounds (e.g., 2,4-difluoroanisole) to validate assignments .

Advanced Question: What computational strategies are effective in predicting the reactivity of 2,4-Difluoro-1-(methoxymethyl)benzene in multicomponent reactions (MCRs)?

Answer:

MCRs involving this compound (e.g., Ugi or Passerini reactions) benefit from:

- Retrosynthetic algorithms : Tools like Reaxys or Pistachio identify viable precursors and pathways by analyzing bond dissociation energies and steric effects .

- Transition state modeling : DFT calculations (e.g., B3LYP/6-31G*) map energy barriers for nucleophilic attack at the methoxymethyl group.

- Solvent effect simulations : COSMO-RS models predict solvation effects on reaction rates and regioselectivity .

Advanced Question: How can contradictory data on the compound’s stability under acidic conditions be resolved?

Answer:

Discrepancies in stability studies often stem from:

- Impurity profiles : Trace moisture or residual acids (e.g., HCl) accelerate decomposition. Use HPLC-MS to quantify impurities and correlate with degradation rates.

- pH-dependent studies : Conduct kinetic experiments at controlled pH (1–6) to identify degradation thresholds.

- Isolation of intermediates : Characterize transient species (e.g., hemiacetals) via in situ FTIR or cryogenic trapping .

Basic Question: What safety protocols are critical when handling 2,4-Difluoro-1-(methoxymethyl)benzene in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.

- First aid : Immediate flushing with water for eye/skin exposure; administer oxygen if inhaled .

Advanced Question: What strategies are effective in designing derivatives of 2,4-Difluoro-1-(methoxymethyl)benzene for antimicrobial studies?

Answer:

- Bioisosteric replacement : Substitute methoxymethyl with sulfonyl or aminomethyl groups to enhance bioavailability.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with MIC values against Gram-positive bacteria.

- Synergistic testing : Combine derivatives with known antibiotics (e.g., β-lactams) to assess potentiation effects .

Basic Question: How can HPLC methods be optimized for purity analysis of this compound?

Answer:

- Column selection : Use C18 columns with 3 µm particle size for high resolution.

- Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid improves peak symmetry.

- Detection : UV at 254 nm (fluorine absorption) or evaporative light scattering (ELS) for non-chromophoric impurities.

- Validation : Include system suitability tests (e.g., tailing factor <2) per ICH guidelines .

Advanced Question: What mechanistic insights explain the compound’s role in Suzuki-Miyaura cross-coupling reactions?

Answer:

The methoxymethyl group acts as a directing group, facilitating palladium insertion at the ortho position. Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.